molecular formula C20H19N7O2 B2410791 2-phenyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide CAS No. 2034393-82-1

2-phenyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide

Cat. No.: B2410791
CAS No.: 2034393-82-1
M. Wt: 389.419
InChI Key: GNGXEZHFMHUXTK-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H19N7O2 and its molecular weight is 389.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Studies have explored the synthesis of azole derivatives, including those containing 1,2,4-oxadiazole and 1,2,4-triazole moieties, which exhibit significant antibacterial activity. For instance, the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives showed good antibacterial activity against certain bacteria like Rhizobium radiobacter (Tumosienė et al., 2012).

Anticancer and Anti-inflammatory Properties

Another area of research involves the synthesis of novel derivatives for evaluating their potential anticancer and anti-inflammatory activities. Synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents was carried out, with some compounds showing promising activities in these fields (Rahmouni et al., 2016).

Enzymatic Activity Enhancement

Compounds with similar structures have been synthesized and found to increase the reactivity of certain enzymes, suggesting potential applications in enzymology and biocatalysis. For example, synthesis and cyclization reactions with Pyrazolopyrimidinyl Keto-esters and their enzymatic activity have been investigated, revealing potent effects on increasing the reactivity of cellobiase (Abd et al., 2008).

Development of Chemical Probes

The development of chemical probes to study ADP-ribosylation involves the synthesis and biochemical evaluation of inhibitors of the human ADP-ribosyltransferase ARTD3/PARP3, highlighting the importance of such compounds in studying protein functions and interactions (Lindgren et al., 2013).

Properties

IUPAC Name

2-phenyl-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c1-14(15-6-3-2-4-7-15)19(28)22-10-11-27-13-17(24-26-27)20-23-18(25-29-20)16-8-5-9-21-12-16/h2-9,12-14H,10-11H2,1H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGXEZHFMHUXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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